(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid
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Overview
Description
“(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid” is a complex compound with a fascinating structure. Let’s break it down:
Chirality: The compound is chiral, with two stereocenters at positions 1 and 4.
Functional Groups:
Preparation Methods
Chemical Reactions Analysis
Reactions::
Common Reagents::Coupling Reagents: Used for amide bond formation (e.g., EDC, HATU, DCC).
Deprotecting Agents: For Boc group removal (e.g., TFA, HCl).
Dipeptides: Formed by coupling Boc-AAILs with other amino acids.
Scientific Research Applications
Peptide Synthesis: Boc-AAILs find applications in peptide chemistry due to their stability and reactivity.
Biological Studies: Investigating peptide interactions, enzyme inhibition, and drug design.
Mechanism of Action
Target Binding: The compound interacts with specific molecular targets (e.g., enzymes, receptors).
Pathways: It may modulate cellular pathways related to metabolism, signaling, or disease.
Comparison with Similar Compounds
Uniqueness: Highlight the distinctive features of this compound.
Similar Compounds: Explore related amino acids, peptides, or analogs.
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
BDRQCGXCNCQPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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